

# YKL-05-099 Application Notes and Protocols for Mouse Models

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## Compound of Interest

Compound Name: YKL-05-099

Cat. No.: B611891

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## For Researchers, Scientists, and Drug Development Professionals

Introduction: **YKL-05-099** is a potent and selective small-molecule inhibitor of Salt-Inducible Kinases (SIKs), demonstrating efficacy in various preclinical mouse models.<sup>[1]</sup> It acts as a pan-SIK inhibitor, targeting SIK1, SIK2, and SIK3, which are key regulators of inflammatory and metabolic pathways.<sup>[2][3]</sup> By inhibiting SIKs, **YKL-05-099** modulates the activity of downstream targets, including CREB-regulated transcriptional coactivators (CRTC)s and class IIa histone deacetylases (HDACs), leading to its therapeutic effects in conditions such as inflammatory disorders, acute myeloid leukemia (AML), and osteoporosis.<sup>[1][4][5][6]</sup>

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of **YKL-05-099** in mouse models, based on currently available data.

## Data Presentation

### Table 1: In Vitro Inhibitory Activity of YKL-05-099

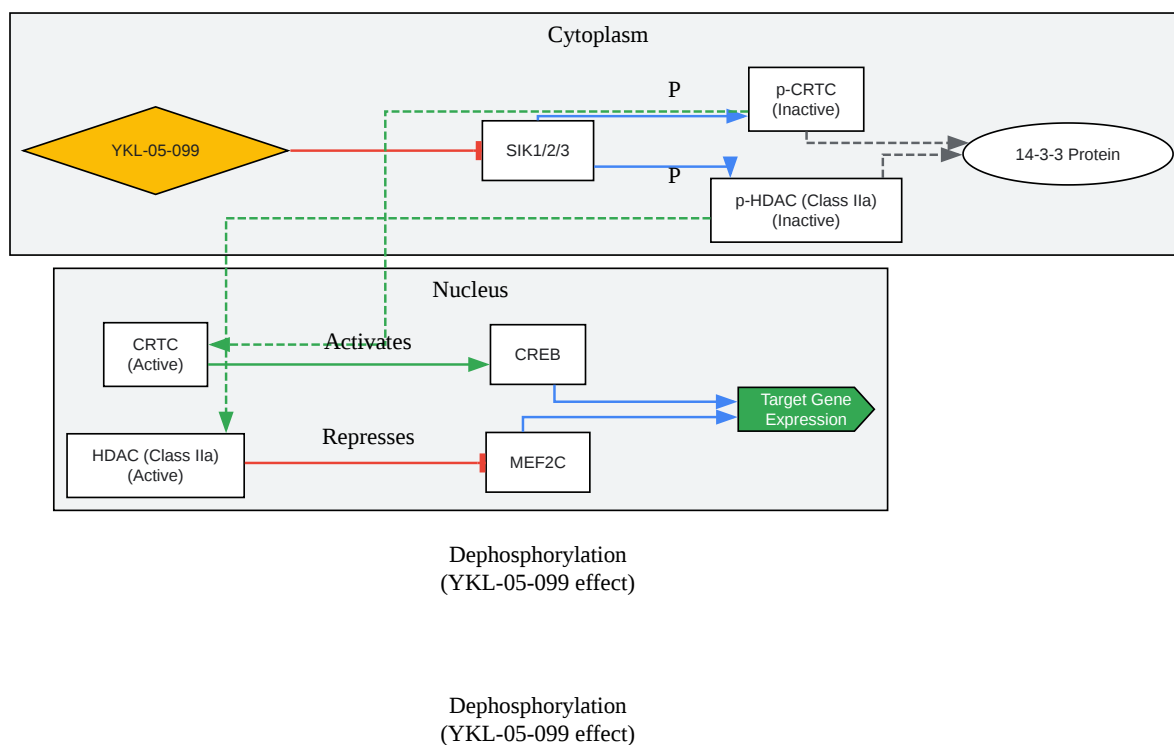
Target	IC50 Value	Assay Type
SIK1	~10 nM	Competitive Binding Assay
SIK2	~40 nM	Competitive Binding Assay
SIK3	~30 nM	Competitive Binding Assay
SIK2 (human enzyme)	0.04 $\mu$ M	Biochemical Assay
MOLM-13 leukemia cells	0.24 $\mu$ M	Proliferation Assay
(Data sourced from references[2][3][7][8])		

**Table 2: In Vivo Dosage and Administration of YKL-05-099 in Mouse Models**

Mouse Model	Dosage Range	Administration Route	Vehicle	Therapeutic Effect
Inflammatory Response (LPS-stimulated C57BL/6 mice)	5 mg/kg - 50 mg/kg	Intraperitoneal (IP)	5% N-methyl-2-pyrrolidinone, 5% Solutol HS15, 90% normal saline	Reduced TNF $\alpha$ , increased IL-10, reduced HDAC5 phosphorylation. [3][9]
Acute Myeloid Leukemia (MLL-AF9 AML model in C57BL/6 mice)	6 mg/kg (once daily)	Intraperitoneal (IP)	PBS + 25 mM HCl	Attenuated disease progression, extended survival.[5]
Osteoporosis (Ovariectomized C57Bl/6J mice)	6 mg/kg/day, 18 mg/kg/day	Intraperitoneal (IP)	Not specified	Increased bone formation without increasing bone resorption.[6][8]
General In Vivo Studies (C57BL/6 mice)	10 $\mu$ mol/kg	Not specified	Not specified	Increased bone formation rate, increased femoral osteoblasts, decreased femoral osteoclasts.[7]

## Signaling Pathway

**YKL-05-099** inhibits SIKs, which under basal conditions, phosphorylate and lead to the cytoplasmic sequestration of class IIa HDACs and CRTCs.[9] Inhibition of SIKs allows these effector proteins to translocate to the nucleus and modulate gene expression. For instance, in the context of AML, SIK3 inhibition by **YKL-05-099** alters the phosphorylation state and nuclear localization of HDAC4, thereby suppressing the function of the transcription factor MEF2C.[5][10]



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Caption: **YKL-05-099** inhibits SIKs, leading to nuclear translocation of HDACs and CRTCs.

## Experimental Protocols

### Protocol 1: General In Vivo Administration of YKL-05-099

This protocol is adapted from studies investigating the anti-inflammatory effects of **YKL-05-099**.

[9]

#### 1. Animal Model:

- Male 8–10 week-old C57BL/6 mice.[2]

#### 2. Reagent Preparation:

- Vehicle: Prepare a solution of 5% N-methyl-2-pyrrolidinone, 5% Solutol HS15, and 90% normal saline.[3][9]
- **YKL-05-099** Solution: Dilute **YKL-05-099** in the prepared vehicle to the desired final concentration (e.g., for a 5 mg/kg dose in a 20g mouse, prepare a solution where 100 µL contains 0.1 mg of **YKL-05-099**).

#### 3. Administration:

- Administer the prepared **YKL-05-099** solution via intraperitoneal (IP) injection.[3][9]
- For acute inflammation studies, **YKL-05-099** can be administered 15 minutes prior to stimulation with an inflammatory agent like lipopolysaccharide (LPS).[9]

#### 4. Sample Collection:

- Euthanize mice at the desired time point post-administration via CO2 inhalation followed by cervical dislocation.[3][9]
- Collect serum and tissues (e.g., spleen) for downstream analysis such as immunoblotting for p-HDAC5 or cytokine measurement (ELISA).[3][9]

## Protocol 2: YKL-05-099 Treatment in an Acute Myeloid Leukemia (AML) Mouse Model

This protocol is based on a study using a murine MLL-AF9 AML model.[5]

#### 1. Animal Model and AML Induction:

- Use 8-week-old female C57BL/6 mice.
- Sublethally irradiate the mice (5.5 Gy).

- Transplant 500,000 RN2 cells (an MLL-AF9 AML cell line) into the mice via tail vein injection.  
[5]

## 2. Reagent Preparation:

- Vehicle: Prepare a solution of PBS with 25 mM HCl.[5]
- **YKL-05-099** Solution: Dissolve **YKL-05-099** in the vehicle to achieve a concentration for a 6 mg/kg dose.[5]

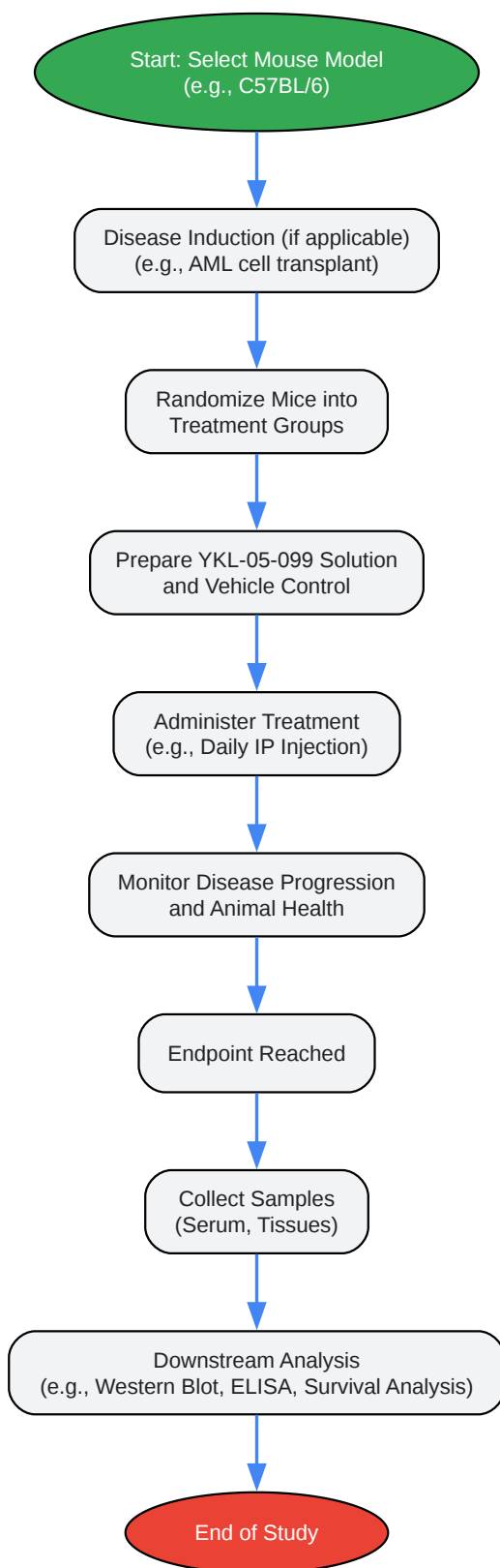
## 3. Administration:

- Begin treatment one day after cell transplantation.
- Administer 6 mg/kg of **YKL-05-099** or vehicle via intraperitoneal (IP) injection once daily for 3 weeks.[5]

## 4. Monitoring and Endpoint:

- Monitor the development of AML through methods such as bioluminescence imaging if the cells are luciferase-tagged.
- Monitor animal survival. The endpoint is typically a humane endpoint based on disease progression or a predetermined study duration.

# Experimental Workflow Diagram



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Caption: A typical workflow for an in vivo study using **YKL-05-099** in a mouse model.

Disclaimer: These protocols are intended as a guide and should be adapted to specific experimental needs and institutional guidelines. Researchers should always consult relevant literature and conduct pilot studies to determine the optimal dosage and administration schedule for their particular mouse model and research question. All animal studies must be conducted under protocols approved by an Institutional Animal Care and Use Committee (IACUC).

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